
Pentolinium
概要
説明
ペントリニウムは、ニコチン性アセチルコリン受容体のアンタゴニストとして作用する神経節遮断薬です。 主に手術中の降圧剤として、または高血圧の危機を管理するために使用されます 。 この化合物は、ペントリニウム酒石酸塩として製剤化されており、ノルアドレナリンとアドレナリンの交感神経からの放出を阻害する能力で知られており、平滑筋の弛緩と血管拡張をもたらします .
準備方法
ペントリニウムは、ピロリジン誘導体を含む一連の化学反応によって合成することができます。 合成経路は通常、適切なアルキルハロゲン化物によるピロリジンのアルキル化、続いて最終生成物を形成するための四級化を含む 。 工業生産方法は、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件を最適化する必要がある場合があります .
化学反応の分析
Structural Determinants of Reactivity
-
Quaternary ammonium groups : Two positively charged nitrogen atoms in pyrrolidinium rings create electrostatic interactions with biological targets .
-
Pentamethylene chain : A five-carbon linker between the two quaternary ammonium centers influences steric accessibility .
-
Tartrate counterion : The (2R,3R)-tartrate dianion contributes to solubility and crystallinity but does not participate in covalent reactions .
Table 1: Key Structural Features and Reactivity
Hydrolysis
-
Conditions : Acidic/basic aqueous environments
-
Mechanism : Cleavage of the pentamethylene chain via nucleophilic attack
-
Products :
Redox Reactions
Table 2: Stability Characteristics
Parameter | Value/Observation | Source |
---|---|---|
Thermal degradation | >213°C (tartrate salt melting point) | PubChem |
Photostability | Stable under normal light | DrugBank |
pH stability | Degrades in strong acids/bases | ChEMBL |
Interaction Studies
-
With biological thiols : No covalent adduct formation observed
-
Metal coordination : Limited capacity due to charge distribution
Table 3: Reactivity Comparison with Analogues
Compound | Hydrolysis Rate | Redox Activity | Biological Half-Life |
---|---|---|---|
This compound | Slow | None | 4-6 hours |
Hexamethonium | Moderate | None | 2-3 hours |
Trimethidinium | Fast | Oxidative | <1 hour |
Experimental Challenges
-
Synthetic modifications : Difficulty in functionalizing quaternary ammonium centers without losing biological activity
-
Analytical characterization : Requires ion-pair chromatography due to permanent positive charge
-
Isotope studies : Limited C-labeling data available for metabolic tracking
Research Gaps
-
Detailed kinetic studies of degradation pathways
-
Computational modeling of transition states in hydrolysis
-
Catalytic transformation potential under non-biological conditions
科学的研究の応用
Pentolinium has several scientific research applications, including:
Chemistry: Used as a model compound to study ganglionic blocking agents and their interactions with nicotinic acetylcholine receptors.
Biology: Employed in research to understand the mechanisms of neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and other therapeutic agents
作用機序
ペントリニウムは、神経節部位のニコチン性アセチルコリン受容体に結合することでその効果を発揮します。この受容体/チャネルは、カルシウムを含むさまざまな2価カチオンに対して透過性があります。カルシウムの流入は、細胞膜を過分極させるカリウム電流を活性化させる可能性があります。 受容体の遮断は、平滑筋の弛緩と血管拡張につながります 。 関与する分子標的には、ニューロン性アセチルコリン受容体サブユニットアルファ-3、ベータ-4、およびアルファ-10が含まれます .
類似化合物の比較
ペントリニウムは、ヘキサメトニウム、アザメトニウム、テトラエチルアンモニウムなどの他の神経節遮断薬と比較されます。 これらの化合物は、同様の作用機序を共有していますが、薬物動態学的特性と作用時間の長さが異なります 。 たとえば、ペントリニウムは、ヘキサメトニウムと比較して、より長時間の神経節遮断と、より重度の有害作用が少ないという特徴があります 。 その他の類似した化合物には、次のものがあります。
- ヘキサメトニウム
- アザメトニウム
- テトラエチルアンモニウム
- メカミラミン
- ペンピジン
ペントリニウムの独自性は、その特定の結合親和性と作用時間の長さにあり、研究と臨床の両方において貴重な化合物となっています。
類似化合物との比較
Pentolinium is compared with other ganglionic blocking agents such as hexamethonium, azamethonium, and tetraethylammonium. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action . For example, this compound has a more prolonged ganglionic blockade and less severe untoward effects compared to hexamethonium . Other similar compounds include:
This compound’s uniqueness lies in its specific binding affinity and prolonged duration of action, making it a valuable compound in both research and clinical settings.
生物活性
Pentolinium, a quaternary ammonium compound, is primarily known for its role as a ganglionic blocking agent. Its biological activity is significant in the context of cardiovascular medicine, specifically for managing hypertensive crises. This article provides a comprehensive overview of this compound's biological activity, mechanisms of action, clinical applications, and associated research findings.
This compound tartrate is the pharmacologically active form used in clinical settings. It consists of two bis-quaternary ammonium cations connected to a tartrate dianion. The structural formula can be represented as follows:
The primary mechanism of action involves antagonizing nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses that regulate various autonomic functions, including blood pressure control and glandular secretion .
Biological Effects
The administration of this compound leads to several physiological effects:
- Vasodilation : By blocking sympathetic nerve impulses, this compound causes relaxation of blood vessels, resulting in decreased blood pressure.
- Orthostatic Hypotension : Clinical studies have shown that this compound can induce orthostatic hypotension, particularly when patients transition from sitting to standing positions .
- Autonomic Side Effects : Patients may experience dry mouth, pupillary dilation, and urinary retention due to its widespread effects on the autonomic nervous system.
Clinical Applications
This compound has been primarily utilized in the treatment of severe hypertension. Its use has declined with the advent of newer antihypertensive agents that offer improved safety profiles. However, it remains a subject of interest in pharmacological research due to its unique mechanism and effects.
Case Studies
- Hypertensive Crisis Management : In a study involving 95 patients treated with this compound, significant reductions in blood pressure were observed. The average pretreatment blood pressure was 222/137 mm Hg, which decreased to 174/106 mm Hg after treatment .
- Combination Therapy : In cases where tolerance developed or side effects emerged, this compound was often combined with other antihypertensive medications like reserpine or hydralazine .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Pharmacokinetics : Research indicates that this compound undergoes hydrolysis in the body, breaking down into its constituent parts and exhibiting variable pharmacokinetic profiles depending on administration routes (oral, intramuscular, subcutaneous).
- Safety Profile : Significant side effects have been documented. In one study, adverse effects included nasal stuffiness (18%), severe mental depression (6%), and weight gain (21%) among patients treated with this compound combined with Rauwolfia serpentina .
Comparative Analysis
To better understand this compound's position among other ganglionic blockers, a comparative analysis is presented below:
Compound Name | Structure Type | Primary Use | Key Differences |
---|---|---|---|
This compound | Ganglionic blocker | Antihypertensive | Selective nicotinic receptor antagonism |
Hexamethonium | Ganglionic blocker | Antihypertensive | More severe side effects than this compound |
Trimethaphan | Ganglionic blocker | Antihypertensive | Shorter duration of action |
Mecamylamine | Nicotinic antagonist | Smoking cessation | Different receptor selectivity |
D-tubocurarine | Neuromuscular blocker | Muscle relaxation | Primarily acts at the neuromuscular junction |
特性
Key on ui mechanism of action |
Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton. |
---|---|
CAS番号 |
144-44-5 |
分子式 |
C15H32N2+2 |
分子量 |
240.43 g/mol |
IUPAC名 |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |
InChIキー |
XSBSKEQEUFOSDD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
正規SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
melting_point |
213 °C (tartrate salt) |
Key on ui other cas no. |
144-44-5 52-62-0 |
物理的記述 |
Solid |
溶解性 |
1.16e-05 g/L |
同義語 |
Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。